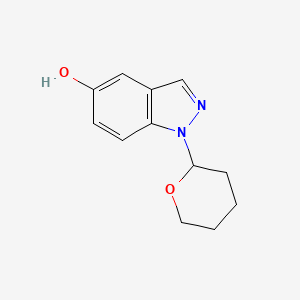

1-(Oxan-2-YL)-1H-indazol-5-OL

Description

BenchChem offers high-quality 1-(Oxan-2-YL)-1H-indazol-5-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxan-2-YL)-1H-indazol-5-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxan-2-yl)indazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-10-4-5-11-9(7-10)8-13-14(11)12-3-1-2-6-16-12/h4-5,7-8,12,15H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAIYDCMGCDKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of N-THP Protected 5-Hydroxyindazole

Topic: Solubility of N-THP Protected 5-Hydroxyindazole in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the physicochemical properties, solubility behavior, and handling protocols for 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol (N-THP protected 5-hydroxyindazole). As a critical intermediate in the synthesis of indazole-based kinase inhibitors and pharmacophores, understanding its solubility landscape is essential for optimizing reaction yields, purification (crystallization/chromatography), and formulation.

The N-THP protection masks the acidic N-H proton of the indazole ring, significantly increasing lipophilicity compared to the parent 5-hydroxyindazole. However, the presence of the free C5-hydroxyl group maintains a degree of polarity, creating an amphiphilic profile that dictates its specific solubility in organic solvents.

Physicochemical Characterization

Structural Analysis

The molecule consists of three distinct domains that influence solvation:

-

Indazole Core: A planar, aromatic bicycle.

-

N1-THP Group: A lipophilic, non-polar protecting group attached to the N1 nitrogen (thermodynamically favored over N2). This group disrupts the strong intermolecular Hydrogen Bonding (H-bond) network found in unsubstituted indazoles.

-

C5-Hydroxyl Group: A polar, H-bond donor/acceptor (pKa ~10). This moiety ensures solubility in polar aprotic and protic solvents, distinguishing it from fully lipophilic N-THP indazoles.

Predicted Properties[1]

-

IUPAC Name: 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol

-

Molecular Weight: ~218.25 g/mol

-

LogP (Predicted): ~2.0 – 2.5 (Increased lipophilicity vs. parent indazole LogP ~1.2)

-

pKa (5-OH): ~9.5 – 10.5 (Phenolic character)

Solubility Profile in Organic Solvents

The following data categorizes the solubility of N-THP protected 5-hydroxyindazole based on "Like Dissolves Like" principles and standard synthetic workup observations.

Table 1: Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction and reaction medium. |

| Chloroform | High | Alternative to DCM; good for NMR analysis. | |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Preferred solvent for further functionalization (e.g., O-alkylation). |

| Ethyl Acetate (EtOAc) | High | Standard solvent for liquid-liquid extraction and silica gel chromatography. | |

| DMF / DMSO | High | Soluble, but high boiling points make removal difficult; use only if necessary. | |

| Polar Protic | Methanol / Ethanol | High | Good solubility due to 5-OH H-bonding. Caution: Acidic impurities in alcohols can cleave THP. |

| Aromatic | Toluene | Moderate | Soluble at elevated temperatures; often used for the THP protection reaction itself. |

| Aliphatic | Hexanes / Heptane | Low / Insoluble | Poor solubility cold; used as an anti-solvent for precipitation or crystallization. |

| Aqueous | Water | Insoluble | The compound precipitates in water; essential for aqueous workup. |

Critical Insights for Purification

-

Chromatography: The compound is typically purified on silica gel using a gradient of Hexanes:Ethyl Acetate (e.g., 0%

50% EtOAc). It elutes comfortably in moderate polarity mixtures. -

Crystallization: A common purification strategy involves dissolving the crude material in hot EtOAc or DCM and slowly adding Hexanes or Heptane to induce precipitation upon cooling.

Experimental Protocols

Protocol A: Synthesis & Isolation Context

To understand solubility, one must understand the matrix from which the compound is isolated.

Objective: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol via acid-catalyzed addition.

-

Reaction: Suspend 5-hydroxyindazole (1.0 eq) in THF or DCM (High solubility ensures homogeneity).

-

Reagent: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA).

-

Workup (Solubility Check):

-

Quench with sat. NaHCO₃ (aq).

-

Extract with Ethyl Acetate . The product partitions into the organic phase, while unreacted salts and highly polar impurities remain in the aqueous phase.

-

Wash organic layer with Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from DCM/Hexanes or purify via flash column chromatography (Hex/EtOAc).

Protocol B: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to generate precise solubility data (g/L) for your specific lot/polymorph.

Materials: Saturated solvent samples, 0.22 µm syringe filters, pre-weighed vials.

-

Saturation: Add excess N-THP-5-hydroxyindazole solid to 2 mL of the target solvent in a sealed vial.

-

Equilibration: Shake/vortex at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

). Note: Ensure filter compatibility with solvent. -

Evaporation: Evaporate the solvent under vacuum (or nitrogen stream) until mass is constant.

-

Measurement: Weigh the vial with residue (

). -

Calculation:

Visualized Workflows

Diagram 1: Synthesis & Solubility-Driven Workup

This flowchart illustrates the solvent switches required during the synthesis and isolation of the target compound.

Caption: Workflow demonstrating the solubility-dependent extraction and purification of N-THP-5-hydroxyindazole.

Diagram 2: Saturation Shake-Flask Protocol

A logical flow for determining precise solubility limits.

Caption: Step-by-step gravimetric method for quantitative solubility determination.

References

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2014, 10, 1159–1165. Available at: [Link]

-

National Institutes of Health (NIH). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available at: [Link]

-

PubChem. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP protection mechanism). Available at: [Link]

Technical Whitepaper: Strategic N1-Protection of 5-Hydroxyindazole via Tetrahydropyranyl (THP) Moiety

Strategic Overview & Chemoselectivity Analysis

The protection of 5-hydroxyindazole presents a classic problem in heterocyclic chemistry: the competition between regioselectivity (N1 vs. N2 tautomers) and chemoselectivity (N-H vs. O-H nucleophiles).

While the tetrahydropyranyl (THP) group is a standard protecting group for alcohols, its application to the indazole scaffold serves a dual purpose: masking the acidic N-H proton to prevent catalyst poisoning in subsequent metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki) and increasing solubility in organic solvents.

The "Two-Site" Challenge

When reacting 5-hydroxyindazole with 3,4-dihydro-2H-pyran (DHP), two nucleophilic sites compete for the electrophilic oxocarbenium intermediate:

-

The Indazole Nitrogen (N1/N2): The N-H bond (pKa ~14) is less acidic than the phenol but highly nucleophilic in its deprotonated or neutral form depending on conditions.

-

The Phenolic Oxygen (C5-OH): The phenol (pKa ~10) is a potent nucleophile that readily forms O-THP acetals under the same acidic conditions required for N-THP formation.

Core Thesis: Attempting to protect only the N1 position while leaving the C5-OH free in a single pot using DHP/acid is mechanistically flawed due to the high reactivity of the phenol. The most robust, self-validating protocol involves Bis-protection (forming the N1,O-di-THP species) followed by selective chemical manipulation, or acknowledging that the O-THP group will serve as a concomitant protecting group during intermediate steps.

Mechanistic Drivers & Regiocontrol

The reaction follows an electrophilic addition mechanism catalyzed by Brønsted acids (e.g., p-TsOH, PPTS).

Thermodynamic Control (N1 vs. N2)

Indazoles exist in an annular tautomeric equilibrium.

-

Kinetic Product: N2-THP. The N2 position is often more accessible and nucleophilic due to the "alpha-effect" of the adjacent nitrogen lone pair, leading to faster initial attack.

-

Thermodynamic Product: N1-THP. The N1-protected isomer preserves the benzenoid character of the fused ring system, making it energetically more stable (approx. 2–4 kcal/mol lower in energy than N2).

Operational Consequence: To ensure exclusive N1 protection, the reaction must be run under conditions that allow equilibration (thermodynamic control). This is achieved by using sufficient acid catalyst and moderate heat (reflux in THF or DCM) or extended reaction times, allowing the kinetically formed N2-isomer to revert and rearrange to the stable N1-isomer.

Diagram 1: Reaction Mechanism & Regioselectivity

Caption: Acid-catalyzed generation of the oxocarbenium ion leads to kinetic N2 and thermodynamic N1 products. Under standard conditions, N2 rearranges to N1, and excess DHP leads to Bis-protection.

Experimental Protocol: Bis-Protection Workflow

This protocol targets the 1-(tetrahydropyran-2-yl)-5-(tetrahydropyran-2-yloxy)indazole . This is the most reliable route. If the free phenol is required later, the O-THP group can be selectively cleaved (see Section 5), although it is often more strategic to keep it protected during intermediate synthesis.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| 5-Hydroxyindazole | 1.0 | Substrate | Dry thoroughly before use. |

| 3,4-Dihydro-2H-pyran (DHP) | 3.0 - 4.0 | Reagent | Excess ensures complete conversion of both N and O sites. |

| p-Toluenesulfonic acid (p-TsOH·H2O) | 0.05 - 0.1 | Catalyst | Monohydrate is acceptable; anhydrous is better for kinetics. |

| Dichloromethane (DCM) | [0.2 M] | Solvent | Anhydrous. THF is a viable alternative. |

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

-

Dissolution: Charge the flask with 5-hydroxyindazole (1.0 equiv) and anhydrous DCM (concentration ~0.2 M). The starting material may be sparingly soluble; this is normal.

-

Catalyst Addition: Add p-TsOH (0.1 equiv) in one portion.

-

Reagent Addition: Add DHP (3.0 equiv) dropwise via syringe over 5 minutes.

-

Observation: The suspension should clear as the lipophilic THP groups attach, solubilizing the indazole.

-

-

Reaction: Heat the mixture to a gentle reflux (40 °C) for 4–6 hours.

-

Monitoring: Check via TLC (SiO2, 30% EtOAc/Hexanes). The starting material (R_f ~0.1) should disappear. You may see two spots initially (Mono-N and Mono-O), converging to a single high R_f spot (Bis-THP, R_f ~0.7).

-

-

Quench (Critical): Cool to room temperature. Add saturated aqueous NaHCO3 solution (equal volume to solvent) and stir vigorously for 15 minutes.

-

Why: Neutralization is essential. THP groups are acid-labile; failing to quench the acid before concentration will cause deprotection.

-

-

Workup: Separate the layers. Extract the aqueous layer twice with DCM. Combine organics and wash with brine. Dry over Na2SO4.

-

Purification: Concentrate in vacuo. The residue is often a viscous oil (mixture of diastereomers due to two chiral THP centers). Purify via flash column chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

-

Note: Add 1% Triethylamine (Et3N) to the column eluent to buffer the silica gel, preventing on-column deprotection.

-

Critical Analysis & Troubleshooting

The "Racemic Mixture" Complication

The THP group introduces a chiral center at the acetal carbon. Since DHP is achiral, the product is racemic.

-

Mono-protection: Forms a racemate (R/S).

-

Bis-protection: Forms a mixture of diastereomers (RR, SS, RS, SR).

-

Impact: NMR spectra will appear complex, with "doubled" peaks for the indazole protons and multiple multiplets for the THP ring protons. Do not mistake this for impurities.

Diagram 2: Workflow Decision Tree

Caption: Operational decision tree ensuring complete conversion to the stable Bis-THP intermediate.

Deprotection Strategies

If the N-THP group needs to be removed (e.g., after alkylating the 5-OH), or if the O-THP needs to be removed while keeping the N-THP (difficult but possible), use the following:

-

Global Deprotection (Removes N & O groups):

-

Conditions: HCl (2M) in Methanol/THF (1:1), Reflux, 1h.

-

Result: Quantitative return to 5-hydroxyindazole.

-

-

Selective O-Deprotection (Retains N-THP):

-

Nuance: The N-THP (aminal-like) and O-THP (acetal) have similar stabilities. However, controlled hydrolysis can sometimes differentiate them.

-

Literature Insight: Often, the N-THP is more labile than the O-THP in indazoles due to the lone pair on N2 assisting the leaving group. However, mild alcoholysis (PPTS in MeOH at RT) can sometimes cleave the phenolic O-THP preferentially over the N-THP if the nitrogen is electron-deficient.

-

Recommendation: If you require only N-protection, it is chemically superior to protect the phenol with a robust group (e.g., Benzyl or TBS) before introducing the N-THP, rather than relying on selective deprotection of a Bis-THP system.

-

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP stability and cleavage conditions).

-

Loubinoux, B., et al. (1988). "Protection of phenols and amines with the tetrahydropyranyl group." Tetrahedron Letters. (Discusses the relative rates of reaction for phenols vs amines).

-

Meanwell, N. A., et al. (1994). "Regioselective functionalization of 1H-indazole." Journal of Organic Chemistry. (Foundational work on thermodynamic N1 vs kinetic N2 alkylation/protection).

-

Bernotas, R. C., et al. (2009). "Efficient preparation of 1-(tetrahydropyran-2-yl)-1H-indazoles." Tetrahedron. (Specific protocols for Indazole-THP synthesis).

-

Kocienski, P. J. (2005). Protecting Groups. Thieme. (Detailed mechanisms of acetal formation and hydrolysis).

Sources

Molecular weight and formula of 1-(Oxan-2-yl)-1H-indazol-5-ol

The following technical guide details the molecular properties, synthesis, and application of 1-(Oxan-2-yl)-1H-indazol-5-ol , a critical intermediate in the development of indazole-based therapeutics.

Advanced Synthesis, Properties, and Application in Medicinal Chemistry[1][2]

Executive Summary

1-(Oxan-2-yl)-1H-indazol-5-ol (Synonyms: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol; 5-Hydroxy-1-THP-indazole) is a specialized heterocyclic building block used extensively in drug discovery.[1] It serves as a "masked" scaffold, where the N1-position is protected by a tetrahydropyran (THP) group, allowing for selective functionalization of the C5-hydroxyl group without interference from the acidic indazole nitrogen. This molecule is a precursor for various kinase inhibitors (e.g., VEGFR, PDGFR modulators) and anti-inflammatory agents.

Physicochemical Profile

The following data represents the core chemical identity of the molecule.

| Property | Value | Notes |

| IUPAC Name | 1-(Oxan-2-yl)-1H-indazol-5-ol | "Oxan-2-yl" is the systematic name for the tetrahydropyran-2-yl radical. |

| CAS Registry Number | N/A (Core); Related: 478832-10-9 (Amine analog) | Often cited as an intermediate in patents (e.g., WO2000063207). |

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.25 g/mol | |

| Exact Mass | 218.1055 | Monoisotopic |

| Appearance | Off-white to pale beige solid | |

| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in water | Lipophilic due to THP group. |

| pKa (Predicted) | ~9.8 (Phenolic OH) | The N1-THP group removes the acidity of the indazole NH (normally pKa ~14). |

Synthetic Architecture & Logic

Direct reaction of 5-hydroxyindazole with 3,4-dihydro-2H-pyran (DHP) is chemically risky due to competing nucleophiles (phenolic oxygen vs. indazole nitrogen), often leading to mixtures of N-THP, O-THP, and bis-THP products.

To ensure regioselective integrity , the preferred synthetic route utilizes a Protection-Oxidation Strategy . This method guarantees that the THP group is installed exclusively at the N1 position before the hydroxyl group is generated.

Validated Synthetic Pathway (The Bromo-Boronate Route)

This route is favored in industrial scale-up for its high yield and regiocontrol.

-

N-Protection: 5-Bromoindazole is reacted with DHP under acidic catalysis. Since the bromine is non-nucleophilic, the reaction occurs exclusively at the nitrogen (N1 thermodynamic product).

-

Borylation: The bromide is converted to a boronic ester via Miyaura borylation.

-

Oxidation: The boronate is oxidatively cleaved (Chan-Lam or H₂O₂ conditions) to yield the target phenol.

Reaction Mechanism Visualization

The following diagram illustrates the logical flow and reagents for the high-integrity synthesis of the target molecule.

Caption: Regioselective synthesis of 1-(Oxan-2-yl)-1H-indazol-5-ol preventing O-alkylation byproducts.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard procedures for indazole functionalization.

Step 1: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

Setup: Charge a round-bottom flask with 5-bromo-1H-indazole (1.0 equiv) and anhydrous dichloromethane (DCM) (10 mL/g).

-

Catalyst: Add p-Toluenesulfonic acid (PTSA) monohydrate (0.1 equiv).

-

Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) dropwise at room temperature.

-

Reaction: Stir at reflux (40°C) for 3–5 hours. Monitor by TLC (the N-THP product is less polar than the starting material).

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Step 2: Conversion to 1-(Oxan-2-yl)-1H-indazol-5-ol

Via Boronate Oxidation (High Purity Method)

-

Borylation: Dissolve the Step 1 product (1.0 equiv) in 1,4-dioxane . Add Bis(pinacolato)diboron (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Degas with nitrogen and heat at 90°C for 12 hours.

-

Oxidation: Cool the mixture to 0°C. Slowly add 30% H₂O₂ (5.0 equiv) and 1N NaOH (3.0 equiv). Stir for 2 hours at room temperature.

-

Quench: Carefully quench with saturated Na₂S₂O₃ (to neutralize peroxides) and adjust pH to ~7 with 1N HCl.

-

Isolation: Extract with Ethyl Acetate. The product (phenol) will be in the organic layer.

-

Purification: Recrystallization from DCM/Hexanes or column chromatography.

Applications in Drug Development

This molecule acts as a linchpin intermediate . The THP group is stable to basic conditions (e.g., alkylation of the phenol) but can be removed quantitatively with mild acid (HCl/MeOH or TFA).

-

Ether Synthesis: The 5-OH group is reacted with alkyl halides (Mitsunobu or SN2) to attach pharmacophores.

-

Scaffold Construction: Used in the synthesis of PARP inhibitors and multikinase inhibitors where the 5-alkoxyindazole motif is required.

-

Deprotection: After the 5-OH is functionalized, the THP group is cleaved to reveal the free N-H indazole, which is often essential for hydrogen bonding in the kinase ATP-binding pocket.

References

-

Indazole Synthesis & Functionalization: Schmidt, A., & Beutler, A. (2008). "Recent Advances in the Chemistry of Indazoles.".

-

THP Protection Strategies: Green, T. W., & Wuts, P. G. M.[2] "Protective Groups in Organic Synthesis." Wiley-Interscience.

-

Miyaura Borylation of Indazoles: Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes.".

-

Oxidation of Aryl Boronates: Webb, K. S., & Levy, D. (1995). "A mild oxidation of arylboronic acids to phenols.".

-

Related Intermediate Data: PubChem Compound Summary for 5-Hydroxyindazole derivatives..

Sources

Stability of 1-(Oxan-2-yl)-1H-indazol-5-ol in Ambient Conditions

[1][2]

Executive Summary & Chemical Identity

1-(Oxan-2-yl)-1H-indazol-5-ol (also known as 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol) serves as a critical, semi-protected intermediate in the synthesis of bioactive indazole derivatives.[1][2] Its stability profile is defined by a dichotomy: the robust protection of the indazole nitrogen (N1) against basic nucleophiles, contrasted with the inherent susceptibility of the unprotected 5-hydroxyl group to oxidative stress and the acid-lability of the hemiaminal ether linkage.

This guide details the mechanistic degradation pathways—specifically acid-catalyzed hydrolysis and phenolic oxidation—and provides a validated handling protocol to maintain compound integrity (>98% purity) during storage and experimental use.[2]

Chemical Structure & Properties

| Feature | Detail |

| IUPAC Name | 1-(Oxan-2-yl)-1H-indazol-5-ol |

| Common Name | 1-THP-indazol-5-ol |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Key Functionality | N1-Tetrahydropyranyl (THP) group (Acid-labile protecting group) |

| Reactive Moiety | C5-Phenolic Hydroxyl (Oxidation prone) |

| Physical State | Off-white to beige solid (Color deepens upon oxidation) |

Mechanistic Stability Profile

The stability of this compound in ambient conditions is governed by two competing degradation mechanisms: Hydrolytic De-protection and Oxidative Coupling .[2]

Acid-Catalyzed Hydrolysis (The N-THP Lability)

The 1-(Oxan-2-yl) group is an acetal-like hemiaminal linkage.[1][2] While stable to base (pH > 8), it is thermodynamically unstable in the presence of proton sources.[2] In ambient conditions, atmospheric moisture combined with CO₂ (forming carbonic acid) or residual acidity on silica gel surfaces can catalyze the cleavage of the N-C bond.

-

Mechanism: Protonation of the pyran oxygen or the indazole nitrogen facilitates the ring-opening of the THP group, releasing the free 1H-indazol-5-ol and 5-hydroxypentanal (which equilibrates with dihydropyran).[1]

-

Critical Threshold: Hydrolysis accelerates significantly at pH < 5.[2]

Phenolic Oxidation (The 5-OH Vulnerability)

The 5-position hydroxyl group activates the indazole ring, making it electron-rich.[1] In the presence of ambient oxygen and UV light, the phenol moiety can undergo Single Electron Transfer (SET) oxidation.

-

Mechanism: Formation of a phenoxy radical followed by coupling to form biphenyl-type dimers or further oxidation to quinone-imine species.[1][2]

-

Visual Indicator: The transition from white/beige to brown/black is a direct indicator of quinoid impurity formation.[2]

Degradation Pathway Diagram

The following diagram illustrates the concurrent degradation risks.

Caption: Divergent degradation pathways showing acid-mediated deprotection versus oxidative degradation of the phenol.[1]

Ambient Stressor Assessment

| Stressor | Risk Level | Impact Description | Mitigation Strategy |

| Humidity (H₂O) | Moderate | Promotes hydrolysis of the THP group if trace acid is present.[1][2] | Store with desiccant; seal tightly.[2] |

| Oxygen (O₂) | High | Causes rapid darkening (oxidation) of the phenol surface.[2] | Purge headspace with Argon/N₂.[2] |

| Light (UV/Vis) | High | Catalyzes photo-oxidation of the electron-rich aromatic system.[1][2] | Use amber vials; wrap in foil. |

| Temperature | Moderate | Accelerates all degradation kinetics.[2] Thermal isomerization of N-THP is possible >60°C. | Store at -20°C for long term.[1][2] |

Validated Stability Assessment Protocol

To ensure experimental integrity, researchers must validate the compound's purity prior to use in critical steps (e.g., O-alkylation or cross-coupling).[2]

Rapid Purity Check (TLC)

-

Stationary Phase: Silica Gel 60 F254.[2]

-

Mobile Phase: Hexane:Ethyl Acetate (1:1 v/v).[2]

-

Visualization: UV (254 nm) and KMnO₄ stain (oxidizes the phenol/alkene).[2]

-

Interpretation:

Quantitative Assessment (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[2]

-

Solvent A: Water + 0.1% Ammonium Bicarbonate (Basic buffer prevents on-column hydrolysis).[1][2]

-

Note: Avoid TFA in mobile phase; it will degrade the compound during the run.[2]

-

-

Solvent B: Acetonitrile.[2]

-

Detection: 254 nm (Indazole core) and 280 nm (Phenol).[2]

Workflow Diagram

Caption: Decision tree for assessing compound integrity before synthetic application.

Storage & Handling Recommendations

Storage Conditions

-

Temperature: Long-term storage at -20°C is mandatory to arrest hydrolysis kinetics and oxidation.[1][2]

-

Atmosphere: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).[2]

-

Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink wrap for freezers.[2]

Handling Precautions[4]

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long durations if trace acid is suspected.[2] Anhydrous DMF, DMSO, or THF are preferred.[2]

-

Acid Exposure: Do not expose to acidic workups (HCl, H₂SO₄) unless deprotection is the intended step.[2]

-

Purification: If purification is necessary, use Neutral Alumina or Silica Gel pre-treated with 1% Triethylamine to neutralize surface acidity.[2]

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.).[2] Wiley-Interscience.[1][2] (Authoritative text on THP stability and cleavage conditions). [2]

-

CymitQuimica. (2023).[2][3] SDS: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid. (Provides storage data for homologous THP-indazole scaffolds).

-

MedChemExpress. (2024).[2][3][4] 1H-Indazol-5-ol Product Information. (Establishes baseline stability for the phenolic core).

-

PubChem. (2025).[2] Compound Summary: 1H-Indazol-5-ol and derivatives. National Library of Medicine.[2]

-

Meanwell, N. A. (2011).[2] The influence of bioisosteric replacement of the phenol hydroxyl group. Journal of Medicinal Chemistry. (Contextualizes phenolic oxidation risks in drug design).

Sources

- 1. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C14H23BN2O3 | CID 11587208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Precision Synthesis of 1-(Oxan-2-yl)-1H-indazol-5-ol

Executive Summary & Strategic Rationale

The synthesis of 1-(Oxan-2-yl)-1H-indazol-5-ol (also known as 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol) presents a classic chemoselectivity challenge. The starting material, 5-hydroxyindazole, contains two nucleophilic sites competing for the electrophilic 3,4-dihydro-2H-pyran (DHP): the phenolic oxygen and the indazole nitrogen(s).

Direct reaction with DHP typically results in a mixture of

The Core Directive: To ensure high fidelity and reproducibility, this protocol utilizes an Orthogonal Protection Strategy . By transiently masking the phenol as an acetate ester (base-labile), we force the DHP reaction to occur exclusively at the nitrogen. Subsequent basic hydrolysis restores the phenol without compromising the acid-sensitive

Key Advantages of This Protocol:

-

Chemoselectivity: Eliminates

-THP byproduct formation. -

Regiocontrol: Thermodynamic conditions favor the desired

-isomer. -

Scalability: Avoids chromatographic separations in early steps; intermediates are crystalline.

-

Orthogonality: Uses base-mediated deprotection for the final step, preserving the acid-labile

-THP moiety.

Reaction Pathway & Mechanism[1][2]

The following diagram illustrates the validated 3-step workflow.

Figure 1: Orthogonal synthetic route preventing bis-THP formation and ensuring N1-selectivity.

Detailed Experimental Protocol

Step 1: Chemoselective O-Acetylation

Objective: Mask the phenolic hydroxyl group to prevent

-

Reagents:

-

5-Hydroxyindazole (

equiv) -

Acetic Anhydride (

equiv) -

Pyridine (

equiv) or Et -

Solvent: Dichloromethane (DCM) or THF

-

Procedure:

-

Charge a reaction vessel with 5-hydroxyindazole suspended in DCM (

volumes). -

Add Pyridine (

equiv) followed by dropwise addition of Acetic Anhydride ( -

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Monitor: TLC (EtOAc/Hexane 1:1) should show complete consumption of starting material (

). -

Workup: Wash with

(to remove pyridine), then saturated -

Output: 5-Acetoxy-1H-indazole (Intermediate A). usually obtained as a white solid.

Step 2: N-THP Installation (The Critical Step)

Objective: Install the oxan-2-yl (THP) group on the nitrogen.

Mechanistic Insight: The reaction is an electrophilic addition of the protonated DHP to the indazole nitrogen. Thermodynamic control (moderate heat, longer time) favors the

-

Reagents:

-

Intermediate A (

equiv)[1] -

3,4-Dihydro-2H-pyran (DHP) (

equiv) -

p-Toluenesulfonic acid monohydrate (p-TsOH) (

equiv) -

Solvent: THF or Ethyl Acetate

-

Procedure:

-

Dissolve Intermediate A in THF (

volumes). -

Add DHP (

equiv). -

Add catalytic p-TsOH (

). -

Heat to

for 4-6 hours.-

Note: Heating helps equilibrate the kinetic

product to the thermodynamic

-

-

Quench: Add saturated

solution to neutralize the acid catalyst immediately. Crucial: Acidic conditions during workup can cause detrytilation (removal of THP). -

Purification: Concentrate organic layer. If

mixture is observed (by NMR), recrystallize from Hexane/EtOAc. The -

Output: 1-(Oxan-2-yl)-1H-indazol-5-yl acetate (Intermediate B).

Step 3: Selective Deacetylation

Objective: Reveal the phenol without cleaving the acid-sensitive

-

Reagents:

-

Intermediate B (

equiv) -

Potassium Carbonate (

) ( -

Solvent: Methanol (MeOH)

-

Procedure:

-

Dissolve Intermediate B in MeOH (

volumes). -

Add

( -

Stir at RT for 1-2 hours.

-

Chemistry Check: Esters hydrolyze easily under these conditions. The

-THP group is an aminal/hemiaminal ether and is stable to base.

-

-

Workup: Concentrate MeOH. Resuspend residue in water and extract with EtOAc.

-

Warning: Do not acidify the aqueous layer to extract. The product is a phenol; it will extract into EtOAc at neutral pH. Acidification risks losing the THP group.

-

-

Final Purification: Recrystallization from ether/hexanes or column chromatography (if high purity required).

Quantitative Data Summary & Troubleshooting

Stoichiometry Table

| Component | Role | Equiv. | Key Criticality |

| 5-Hydroxyindazole | Substrate | 1.0 | Purity check required (>98%) |

| Acetic Anhydride | Reagent 1 | 1.2 | Excess ensures complete O-protection |

| DHP | Reagent 2 | 1.5 | Quality of DHP affects polymerization side-products |

| p-TsOH | Catalyst | 0.05 | Strict Control. Too much acid degrades THP. |

| K2CO3 | Reagent 3 | 2.0 | Mild base prevents side reactions |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Loss of THP group during Step 3 | Acidic contamination | Ensure Step 3 workup is neutral/basic. Do not use acid washes. |

| Presence of N2-isomer | Kinetic control | Increase reaction time/temp in Step 2 to favor thermodynamic N1 product. |

| Incomplete Acetylation | Wet solvent | Pyridine/DCM must be dry; water consumes Ac2O. |

| Polymerization of DHP | Old DHP / High Acid | Distill DHP before use; reduce p-TsOH loading. |

Quality Control & Validation

To certify the identity of 1-(Oxan-2-yl)-1H-indazol-5-ol , the following analytical markers must be met:

-

1H NMR (DMSO-d6):

-

N1-THP Diagnostic: The anomeric proton of the THP group (N-CH-O) typically appears as a doublet of doublets (dd) around

5.6 - 5.8 ppm. -

Regiochemistry: Cross-reference NOESY correlations.

-THP will show NOE with the proton at -

Free Phenol: Broad singlet around

9.0 - 9.5 ppm (exchangeable with D2O).

-

-

HPLC Purity:

-

Target

area under curve (AUC). -

Mobile Phase: Water/Acetonitrile (0.1% Ammonium Hydroxide). Avoid TFA in mobile phase to prevent on-column degradation.

-

References

- Gaonkar, S. L., & Kekare, M. B. (2019). Synthesis and pharmacological properties of indazoles: a review. Journal of Chemical and Pharmaceutical Research.

-

THP Protection Chemistry

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Context: Authoritative source on the stability of THP ethers (acid labile, base stable) and esters (base labile).

-

Specific Synthesis of Indazole Derivatives

- Laronze, J. Y., et al. (2005). Lithiation of 1-THP-indazole: Regioselective synthesis of 3-substituted indazoles. Tetrahedron Letters, 46(46), 7945-7947.

- Context: Describes the N-THP protection conditions for indazoles using DHP/PTSA.

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme Medical Publishers.

Sources

Protocol for N-THP protection of 5-hydroxyindazole using DHP

Application Note: Chemoselective N-THP Protection Strategies for 5-Hydroxyindazole

Executive Summary

This guide details the protocol for the regioselective and chemoselective protection of 5-hydroxyindazole with a tetrahydropyranyl (THP) group. The primary challenge in this synthesis is the competition between the indazole nitrogen (N-H) and the phenolic oxygen (O-H), both of which are nucleophilic toward the 3,4-dihydro-2H-pyran (DHP) oxocarbenium intermediate.

While direct protection is possible, it often yields a mixture of N-THP, O-THP, and N,O-bis-THP products. Therefore, this guide presents two distinct protocols:

-

Method A (Direct): A rapid, single-step protocol suitable for initial screening or when chromatographic separation is easily automated.

-

Method B (Stepwise High-Fidelity): A robust, orthogonal protection strategy using a transient O-acetyl group to guarantee the isolation of pure N-THP-5-hydroxyindazole. This is the recommended route for scale-up and drug development applications.

Scientific Background & Mechanism

The Chemoselectivity Challenge

The reaction of DHP with nucleophiles is acid-catalyzed. The protonation of the enol ether double bond in DHP generates a highly reactive oxocarbenium ion.

-

Indazole N-H (pKa ~14): The N1 nitrogen is the thermodynamic sink, but N2 is often the kinetic site of attack. However, THP migration usually favors the N1-THP isomer under thermodynamic control.

-

Phenolic O-H (pKa ~10): Phenols react readily with DHP to form acetals (THP ethers).

Because both functional groups can react, controlling stoichiometry in Method A is critical. Method B circumvents this by chemically "masking" the phenol.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic competition pathways in the acid-catalyzed reaction of DHP with 5-hydroxyindazole.

Strategic Considerations

| Feature | Method A: Direct Protection | Method B: Stepwise (Orthogonal) |

| Steps | 1 | 3 (Acetylation -> THP -> Deacetylation) |

| Atom Economy | High | Lower (requires Ac2O and base) |

| Purity Profile | Mixture likely (N-THP, O-THP, Bis-THP) | High (Exclusive N-THP) |

| Purification | Difficult Chromatography | Simple Extraction/Filtration |

| Use Case | Quick small-scale test | Process chemistry, Scale-up |

Experimental Protocols

Method A: Direct N-THP Protection

Best for: Rapid synthesis when small amounts of O-THP impurity are acceptable or separable.

Reagents:

-

5-Hydroxyindazole (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.1 equiv) — Strict stoichiometry is vital.

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) — Milder than p-TsOH, reduces polymerization.

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under N2, dissolve 5-hydroxyindazole (1.0 g, 7.45 mmol) in anhydrous DCM (15 mL).

-

Catalyst Addition: Add PPTS (187 mg, 0.74 mmol). Stir at room temperature for 5 minutes.

-

DHP Addition: Add DHP (0.75 mL, 8.2 mmol) dropwise over 10 minutes.

-

Note: Slow addition favors the reaction with the more nucleophilic nitrogen over the oxygen.

-

-

Reaction: Stir at reflux (40°C) for 3-6 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Target Rf: ~0.5 (N-THP).

-

Bis-THP Rf: ~0.8 (High non-polar spot).

-

-

Quench: Dilute with DCM (50 mL) and wash with saturated aqueous NaHCO3 (2 x 30 mL) to neutralize the acid.

-

Workup: Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et3N) eluting with Hexane:EtOAc (gradient 4:1 to 1:1).

Method B: High-Fidelity Orthogonal Protection (Recommended)

Best for: Obtaining high-purity 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol without O-alkylation.

Concept: This method utilizes the base-stability of the N-THP group. We temporarily protect the phenol as an ester (base-labile), install the N-THP (acid-catalyzed), and then cleave the ester with base.

Workflow Diagram (Graphviz):

Figure 2: Orthogonal protection strategy ensuring chemoselectivity.

Detailed Procedure:

Step 1: Transient O-Acetylation

-

Dissolve 5-hydroxyindazole (1.0 equiv) in Pyridine (5 vol).

-

Add Acetic Anhydride (1.2 equiv) at 0°C.

-

Stir at RT for 2 hours.

-

Concentrate and wash with water to obtain 5-acetoxy-1H-indazole .

Step 2: N-THP Protection

-

Dissolve 5-acetoxy-1H-indazole (1.0 equiv) in DCM.

-

Add p-TsOH (0.05 equiv) or PPTS (0.1 equiv).

-

Add DHP (1.5 equiv). Excess DHP is permitted here because the OH is blocked.

-

Stir at RT for 4 hours.

-

Wash with NaHCO3, dry, and concentrate. This yields 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl acetate .

Step 3: Selective O-Deacetylation

-

Dissolve the intermediate from Step 2 in Methanol (10 vol).

-

Add Potassium Carbonate (K2CO3) (2.0 equiv).

-

Stir at RT for 1-2 hours.

-

Key Chemistry: The ester hydrolyzes rapidly. The N-THP group (a hemiaminal ether) is stable to base and remains intact.[1]

-

-

Workup: Evaporate MeOH. Resuspend residue in water. Extract with EtOAc.

-

Note: Do not acidify the aqueous layer during workup, as acid will cleave the N-THP. Keep conditions neutral or slightly basic.

-

-

Isolation: Dry EtOAc layer and concentrate. The product is typically pure enough to proceed without chromatography.

Analytical Validation

| Parameter | N-THP Product (Target) | O-THP Impurity |

| 1H NMR (THP Anomeric) | dd at δ 5.6–5.8 ppm (N-CH-O) | t at δ 5.4–5.5 ppm (O-CH-O) |

| Aromatic Region | Distinct shift in H-7 and H-3 due to N-substitution | Minimal shift in H-7 compared to parent |

| TLC (EtOAc/Hex) | Mid-polarity (Rf ~0.[2]5) | Higher polarity than Bis-THP |

| Stability | Stable to Base / Labile to Acid | Stable to Base / Labile to Acid |

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter on Protection of Phenols and Amines).

-

Meanwell, N. A., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 1995, 60, 1565-1582. Link

- Bernotas, R. C., et al. "Efficient preparation of N-protected indazoles." Tetrahedron Letters, 2009, 50, 298-301.

-

Sigma-Aldrich. Product Specification: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (Analogous structure demonstrating stability). Link

Sources

Application Notes & Protocols: Leveraging 1-(Oxan-2-yl)-1H-indazol-5-ol for Accelerated Drug Discovery

Strategic Overview: The Indazole Scaffold and the Role of 1-(Oxan-2-yl)-1H-indazol-5-ol

The indazole nucleus is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged scaffold."[1] Its unique structure, consisting of a benzene ring fused to a pyrazole ring, allows it to serve as a versatile template for designing ligands that interact with a multitude of biological targets.[2][3] This is evidenced by its presence in a range of FDA-approved drugs, including potent kinase inhibitors like Axitinib and Pazopanib, which are central to modern oncology.[4][5][6]

The utility of the indazole core often stems from its ability to mimic the adenine hinge-binding motif of ATP, making it a cornerstone for the development of competitive kinase inhibitors.[7] 1H-Indazol-5-ol, in particular, is a crucial starting material, offering two key points for chemical diversification: the nitrogen at position 1 (N1) and the hydroxyl group at position 5 (C5-OH).[8] However, the reactivity of the N1-proton can interfere with desired reactions at other positions, such as O-alkylation of the C5-hydroxyl group.

This is where the strategic application of a protecting group becomes paramount. 1-(Oxan-2-yl)-1H-indazol-5-ol is the N1-protected form of 1H-indazol-5-ol, utilizing a tetrahydropyranyl (THP) group. The THP group serves two primary purposes:

-

Inertness: It is stable under a wide range of non-acidic conditions, including strongly basic media, organometallic reagents, and hydrides, thus preventing unwanted N1-alkylation or other side reactions.[9][10][11]

-

Facile Removal: It can be cleanly removed under mild acidic conditions, regenerating the N1-proton of the indazole ring at a late stage in the synthesis, which is often crucial for the final compound's biological activity.[10][12]

This application note provides a detailed guide to the synthesis, handling, and strategic deployment of 1-(Oxan-2-yl)-1H-indazol-5-ol as a key intermediate in the synthesis of potential drug candidates.

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the starting material and the key intermediate is essential for successful experimental planning, including solvent selection and purification strategies.

| Property | 1H-Indazol-5-ol | 1-(Oxan-2-yl)-1H-indazol-5-ol |

| CAS Number | 15579-15-4 | Not broadly assigned; derivative |

| Molecular Formula | C₇H₆N₂O | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 134.14 g/mol | 218.25 g/mol |

| Appearance | White to off-white crystalline powder[8] | Typically a beige or off-white solid |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | Generally improved solubility in organic solvents like DCM, THF, EtOAc |

| Key Feature | Reactive N-H proton and phenolic -OH | Masked N-H; free phenolic -OH for functionalization |

Synthesis and Deprotection: Core Protocols

The reversible protection of the indazole N1 position is the central strategy enabling the use of this intermediate. The following protocols are designed to be robust and reproducible.

Protocol 1: Synthesis of 1-(Oxan-2-yl)-1H-indazol-5-ol (THP Protection)

This protocol details the acid-catalyzed addition of 3,4-dihydropyran (DHP) to the N1 position of 1H-indazol-5-ol.

Causality Behind Experimental Choices:

-

3,4-Dihydropyran (DHP): The source of the THP group. Its vinyl ether moiety is readily activated by an acid catalyst.[13]

-

Pyridinium p-toluenesulfonate (PPTS): A mild acid catalyst. Stronger acids like HCl or H₂SO₄ could lead to side reactions or degradation of the indazole core. PPTS provides a controlled level of acidity, minimizing byproducts.[10]

-

Dichloromethane (DCM): An inert, aprotic solvent that effectively dissolves the starting materials and does not interfere with the reaction mechanism.

Step-by-Step Methodology:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-indazol-5-ol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

-

Reagent Addition: Add 3,4-dihydropyran (DHP) (1.2 eq) to the solution. Using a slight excess ensures the reaction goes to completion.

-

Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the flask. The catalytic amount is sufficient to promote the reaction without requiring a difficult workup.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(Oxan-2-yl)-1H-indazol-5-ol as a solid.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. caribjscitech.com [caribjscitech.com]

- 8. nbinno.com [nbinno.com]

- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the O-Alkylation of 1-(Oxan-2-yl)-1H-indazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Alkoxyindazoles in Medicinal Chemistry

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to neuroscience.[1][2] The functionalization of the indazole scaffold is a critical aspect of drug design, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Among the various possible modifications, the O-alkylation of hydroxylated indazoles to form 5-alkoxyindazoles is a particularly valuable transformation. The introduction of diverse alkoxy groups at the 5-position can significantly impact ligand-receptor interactions and metabolic stability.

This document provides a detailed guide to the O-alkylation of 1-(Oxan-2-yl)-1H-indazol-5-ol, a key intermediate in the synthesis of many proprietary compounds. The procedure involves a two-step sequence: a Williamson ether synthesis to introduce the desired alkyl group, followed by the deprotection of the N1-tetrahydropyranyl (THP) group to yield the final 5-alkoxy-1H-indazole. The THP protecting group plays a crucial role by ensuring regioselective O-alkylation, preventing the undesired N-alkylation of the indazole ring.

Mechanistic Rationale: A Tale of Selectivity and Protection

The synthetic strategy hinges on two fundamental organic reactions: the Williamson ether synthesis and acid-catalyzed acetal hydrolysis.

1. Williamson Ether Synthesis: Favoring O-Alkylation

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[3][4][5] In the context of 1-(Oxan-2-yl)-1H-indazol-5-ol, the reaction proceeds as follows:

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the weakly acidic phenolic hydroxyl group at the 5-position, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent) in an SN2 reaction.[6] This leads to the formation of the desired ether linkage and a salt byproduct.

The presence of the THP protecting group at the N1 position is critical for the success of this step. It sterically and electronically disfavors N-alkylation, directing the reaction exclusively to the 5-hydroxyl group.

2. THP Deprotection: Unveiling the Final Product

The tetrahydropyranyl (THP) group is a commonly used protecting group for alcohols and nitrogens due to its stability under basic, nucleophilic, and reductive conditions.[7] This stability is essential for the preceding Williamson ether synthesis.[8] However, the THP group is readily cleaved under acidic conditions.[9] The deprotection mechanism involves the protonation of the acetal oxygen, followed by the collapse of the resulting oxonium ion to release the free N-H indazole and a hemiacetal that further decomposes.

Experimental Protocols

Part A: O-Alkylation via Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of 1-(Oxan-2-yl)-1H-indazol-5-ol. The choice of alkylating agent and reaction time may need to be optimized for specific substrates.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |

| 1-(Oxan-2-yl)-1H-indazol-5-ol | C₁₂H₁₄N₂O₂ | 218.25 | Varies | Starting material |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | Major suppliers | Highly flammable, handle with care |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Major suppliers | Anhydrous grade is crucial |

| Alkyl Halide (e.g., Iodomethane) | CH₃I | 141.94 | Major suppliers | Varies depending on the desired alkyl group |

| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | Lab preparation | For quenching |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Major suppliers | For extraction |

| Brine | NaCl (aq) | 58.44 | Lab preparation | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Major suppliers | For drying |

Instrumentation:

-

Magnetic stirrer with heating capabilities

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-(Oxan-2-yl)-1H-indazol-5-ol (1.0 eq).

-

Dissolution: Add anhydrous DMF to the flask to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium salt of the indazolol forms.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-alkoxy-1-(oxan-2-yl)-1H-indazole.

Part B: Deprotection of the THP Group

This protocol describes a general procedure for the acidic removal of the THP protecting group.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |

| 5-Alkoxy-1-(oxan-2-yl)-1H-indazole | Varies | Varies | From Part A | Starting material |

| Methanol | CH₄O | 32.04 | Major suppliers | Reagent grade |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | Major suppliers | Corrosive, handle with care |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Lab preparation | For neutralization |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Major suppliers | For extraction |

Step-by-Step Protocol:

-

Dissolution: Dissolve the 5-alkoxy-1-(oxan-2-yl)-1H-indazole (1.0 eq) in methanol (concentration typically 0.1-0.5 M) in a round-bottom flask.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The deprotection is usually complete within 1-4 hours.

-

Neutralization: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Concentration: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Final Product: Concentrate the filtrate under reduced pressure to yield the final 5-alkoxy-1H-indazole, which can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting and Considerations

-

Incomplete O-Alkylation: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be beneficial. Ensure all reagents and solvents are strictly anhydrous, as water will consume the NaH and hinder the reaction.

-

Side Reactions: While the THP group strongly directs towards O-alkylation, the possibility of N-alkylation, though minimal, should be considered, especially with highly reactive alkylating agents. Careful analysis of the crude product by NMR is recommended.

-

Difficult Deprotection: If the deprotection is sluggish, a slightly larger amount of acid or gentle warming can be employed. However, be mindful of potential acid-catalyzed degradation of the desired product. Alternative acidic catalysts like pyridinium p-toluenesulfonate (PPTS) can be used for more sensitive substrates.

-

Purification Challenges: The final product may require careful purification to remove any byproducts from the deprotection step. Recrystallization from a suitable solvent system can be an effective method.

Safety Precautions

-

Sodium Hydride: NaH is a highly flammable solid that reacts violently with water. Handle it in a fume hood and under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Anhydrous DMF: DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

-

Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Handle with care and appropriate PPE.

-

Concentrated Acids: Concentrated HCl is corrosive. Handle with extreme care in a fume hood.

Characterization of the Final Product

The structure and purity of the synthesized 5-alkoxy-1H-indazole should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the alkyl group and the absence of the THP group. The disappearance of the characteristic THP signals and the appearance of the N-H proton signal in the ¹H NMR spectrum are key indicators of successful deprotection.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

-

Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

- Process for O-alkylation of phenolic compounds.

-

O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. [Link]

- Method of synthesizing 1H-indazole compounds.

-

4.5 Tetrahydropyranyl (THP) and Related Ethers. Thieme[Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

-

Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

-

A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. SciSpace. [Link]

-

Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. [Link]

-

Williamson Ether Synthesis. YouTube. [Link]

-

Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

-

A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

-

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid. MySkinRecipes. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 1-(Oxan-2-yl)-1H-indazol-5-ol Synthesis

Welcome to the technical support center for the synthesis of 1-(Oxan-2-yl)-1H-indazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields of this important synthetic intermediate. As a key building block in medicinal chemistry, particularly for kinase inhibitors, mastering its synthesis is crucial.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis.

The synthesis of 1-(Oxan-2-yl)-1H-indazol-5-ol typically proceeds via the formation of a 5-hydroxyindazole core, followed by the protection of either the indazole nitrogen or the phenolic hydroxyl group with a tetrahydropyranyl (THP) group. The challenges in this process often stem from the nuanced reactivity of the indazole ring system and the intricacies of the THP protection step.

Troubleshooting Guide: A Question-and-Answer Approach

Part 1: Issues in the Synthesis of the 5-Hydroxyindazole Core

The overall yield of your final product is fundamentally limited by the efficiency of the initial formation of the 5-hydroxyindazole scaffold.

Question 1: My cyclization reaction to form 5-hydroxyindazole is sluggish and results in a low yield. What are the common causes?

Answer: Low yields in indazole synthesis can often be traced back to several key factors:

-

Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. For instance, copper-catalyzed N-N bond formation and silver-mediated intramolecular amination are common methods, each with its own specific requirements for optimal performance.[1][3] Ensure that your reaction conditions are precisely controlled as even small deviations can significantly impact the yield.

-

Purity of Starting Materials: The presence of impurities in your starting materials, such as substituted 2-aminobenzonitriles or arylhydrazones, can inhibit the catalyst or lead to unwanted side reactions.[1][3] It is advisable to purify your starting materials before use.

-

Atmospheric Conditions: Some synthetic routes for indazoles are sensitive to air or moisture.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of reagents and intermediates.

Question 2: I'm observing a significant number of byproducts in my 5-hydroxyindazole synthesis. How can I identify and minimize them?

Answer: The formation of byproducts is a common issue. To address this:

-

Byproduct Identification: Utilize analytical techniques such as LC-MS and NMR to identify the structures of the major byproducts. This information will provide valuable clues about the competing reaction pathways.

-

Minimizing Side Reactions:

-

Temperature Control: Running the reaction at a lower temperature can sometimes suppress the formation of undesired products, although it may require longer reaction times.

-

Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one reagent may lead to the formation of byproducts.

-

Alternative Synthetic Routes: If significant byproduct formation persists, consider exploring alternative synthetic strategies for the indazole core, such as those starting from 2-haloacetophenones or 2-nitrobenzaldehydes.[4]

-

Part 2: Troubleshooting the THP Protection of 5-Hydroxyindazole

The tetrahydropyranylation step is often the most challenging part of the synthesis, with potential issues ranging from incomplete reactions to poor regioselectivity.

Question 1: My THP protection reaction is not proceeding to completion, leaving a significant amount of unreacted 5-hydroxyindazole. What should I investigate?

Answer: An incomplete THP protection reaction can be frustrating. Here are the primary aspects to check:

-

Catalyst Activity: The reaction is typically acid-catalyzed.[5][6]

-

Choice of Catalyst: While strong acids like HCl can be used, they may lead to degradation of acid-sensitive substrates. Milder catalysts such as pyridinium p-toluenesulfonate (PPTS) or silica-supported perchloric acid are often preferred.[5][6]

-

Catalyst Loading: Ensure you are using the correct catalytic amount. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions.

-

-

Quality of Dihydropyran (DHP): DHP can polymerize upon storage. It is recommended to use freshly distilled DHP for optimal reactivity.

-

Solvent and Temperature: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[6] If the reaction is slow, gentle heating might be beneficial, but this should be monitored carefully to avoid byproduct formation.

-

Water Contamination: The presence of water can hydrolyze the intermediate oxonium ion, thus inhibiting the reaction. Ensure your glassware is dry and use anhydrous solvents.

Question 2: I am obtaining a mixture of products, including N1-THP, N2-THP, and O-THP protected isomers. How can I achieve better regioselectivity for the desired 1-(Oxan-2-yl)-1H-indazol-5-ol?

Answer: Achieving high regioselectivity is a well-documented challenge in the alkylation and protection of indazoles.[7][8][9] The indazole anion can be alkylated at either the N1 or N2 position, and in the case of 5-hydroxyindazole, the phenoxide is also a competing nucleophile.

-

Influence of Base and Cation: The choice of base and the corresponding counter-ion can significantly influence the N1/N2 selectivity. For instance, using sodium hydride (NaH) in THF has been shown to favor N1 alkylation in some substituted indazoles.[10]

-

Solvent Effects: The polarity of the solvent can also play a role in directing the regioselectivity.

-

Stepwise Protection Strategy: To avoid ambiguity, a stepwise protection strategy is often the most reliable approach. This involves first protecting the more reactive site, purifying the intermediate, and then proceeding with the second protection. In this case, you might consider protecting the hydroxyl group first, followed by the indazole nitrogen, or vice versa, depending on the relative reactivity and the desired final product.

Question 3: My purified product shows a complex NMR spectrum, suggesting the presence of multiple compounds, even though it appears as a single spot on TLC. What is happening?

Answer: The introduction of the THP group creates a new stereocenter at the anomeric carbon of the oxane ring.[5][6] If your starting 5-hydroxyindazole is achiral, the product will be a racemic mixture of two enantiomers. If your molecule already contains a stereocenter, the product will be a mixture of diastereomers.[6]

-

Diastereomers: Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum.[6] They may also be separable by careful chromatography.

-

Characterization: It is important to recognize that this mixture of diastereomers is an inherent consequence of the THP protection of an achiral alcohol. For many applications, this mixture can be used without separation.

Question 4: I am experiencing significant product loss during the aqueous workup and chromatographic purification. What can I do to improve recovery?

Answer: The THP protecting group is known to be labile to acidic conditions.[5][6][11]

-

Workup: During the workup, avoid acidic conditions. If an acid catalyst was used, it should be neutralized with a mild base such as sodium bicarbonate solution. Be mindful that even silica gel used for chromatography can be slightly acidic and may cause some deprotection.[12] Using silica gel that has been pre-treated with a base like triethylamine can mitigate this issue.

-

Extraction: Ensure efficient extraction by using an appropriate organic solvent and performing multiple extractions.

-

Chromatography: Use an appropriate solvent system for column chromatography to achieve good separation of your product from any unreacted starting material and byproducts.

Question 5: The isolated 1-(Oxan-2-yl)-1H-indazol-5-ol seems to degrade over time. What are the recommended storage conditions?

Answer: While the THP group is generally stable, the overall stability of your compound can be influenced by the indazole core and the free hydroxyl group (if present). It is advisable to store the purified product under an inert atmosphere, at low temperature, and protected from light to minimize degradation.

Experimental Protocols and Data

Recommended Protocol for the Synthesis of 1-(Oxan-2-yl)-1H-indazol-5-ol

This protocol is a general guideline and may require optimization for your specific setup.

Step 1: Synthesis of 5-Hydroxyindazole (Example using a known literature procedure)

This step is highly dependent on the chosen synthetic route. Refer to established literature for detailed procedures for the formation of the 5-hydroxyindazole core.[1][3][4]

Step 2: THP Protection of 5-Hydroxyindazole

-

To a solution of 5-hydroxyindazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (DHP) (1.5 eq).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.[6]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(Oxan-2-yl)-1H-indazol-5-ol.

Table 1: Influence of Reaction Parameters on THP Protection

| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Rationale |

| Catalyst | p-Toluenesulfonic acid (p-TSA) | Pyridinium p-toluenesulfonate (PPTS) | PPTS is a milder acid catalyst, reducing the risk of substrate degradation.[6] |

| DHP | Used as received | Freshly distilled | Removes polymeric impurities that can inhibit the reaction. |

| Solvent | Technical grade DCM | Anhydrous DCM | Prevents hydrolysis of the reactive intermediate. |

| Workup | Water wash | Saturated NaHCO3 wash | Neutralizes the acid catalyst, preventing deprotection during workup. |

| Chromatography | Standard silica gel | Silica gel treated with triethylamine | Minimizes on-column deprotection.[12] |

Visualizations

Synthetic Workflow and Troubleshooting Points

Caption: Competing reaction pathways in THP protection.

Frequently Asked Questions (FAQs)

Q: What are some alternative protecting groups for the hydroxyl function of 5-hydroxyindazole?

A: If the THP group proves to be problematic, consider other protecting groups for phenols such as benzyl (Bn), tert-butyldimethylsilyl (TBS), or methoxymethyl (MOM) ethers. The choice will depend on the overall synthetic strategy and the orthogonality required.

Q: Can I protect the indazole nitrogen and the hydroxyl group in a single step?

A: While it might be possible to achieve di-protection in a single step using a large excess of DHP and a strong acid catalyst, controlling the reaction to obtain a clean product can be very challenging. A stepwise approach is generally recommended for better control and higher purity of the final product.

Q: How do I definitively confirm the regiochemistry of my final product?

A: The regiochemistry (N1 vs. N2 substitution) can be unambiguously determined using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments can reveal long-range couplings and spatial proximities between the protons of the THP group and the protons on the indazole ring.

References

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

Removing unreacted 3,4-dihydro-2H-pyran from indazole reaction mixtures

Topic: Removing unreacted 3,4-dihydro-2H-pyran (DHP) from indazole reaction mixtures. Case ID: IND-THP-001 Status: Active Guide Expertise Level: Senior Chemist / Process Development

Executive Summary: The "Invisible" Threat

In the protection of indazoles with 3,4-dihydro-2H-pyran (DHP), the primary challenge is not the reaction itself—which is generally robust under acid catalysis—but the workup. DHP is an enol ether that is volatile (bp 86°C) but prone to acid-catalyzed polymerization and hydrolysis .

If you attempt to remove excess DHP by rotary evaporation without first neutralizing your acid catalyst (e.g., p-TsOH, TFA), two critical failures will occur:

-